molecular formula C10H14O4 B093271 1,3-Bis(2-hydroxyethoxy)benzene CAS No. 102-40-9

1,3-Bis(2-hydroxyethoxy)benzene

Cat. No.: B093271
CAS No.: 102-40-9
M. Wt: 198.22 g/mol
InChI Key: IAXFZZHBFXRZMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(2-hydroxyethoxy)benzene is an organic compound with the molecular formula C10H14O4. It is also known as resorcinol bis(2-hydroxyethyl) ether. This compound is characterized by the presence of two hydroxyethoxy groups attached to a benzene ring. It is a white to almost white solid with a melting point of approximately 90°C and a boiling point of 234°C at 30 mmHg .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(2-hydroxyethoxy)benzene can be synthesized through the reaction of resorcinol with ethylene glycol. The reaction typically involves heating resorcinol with ethylene glycol in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ether linkage . The reaction conditions usually include elevated temperatures to ensure the completion of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions are crucial to achieving high product purity and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-hydroxyethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Bis(2-hydroxyethoxy)benzene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(2-hydroxyethoxy)benzene is unique due to the specific positioning of the hydroxyethoxy groups at the 1,3-positions on the benzene ring. This positioning influences its chemical reactivity and physical properties, making it suitable for specific applications in polymer chemistry and other fields .

Properties

IUPAC Name

2-[3-(2-hydroxyethoxy)phenoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c11-4-6-13-9-2-1-3-10(8-9)14-7-5-12/h1-3,8,11-12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXFZZHBFXRZMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCO)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

74576-84-4
Record name Poly(oxy-1,2-ethanediyl), α,α′-1,3-phenylenebis[ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74576-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID7044502
Record name 2,2'-[Benzene-1,3-diylbis(oxy)]diethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102-40-9
Record name 1,3-Bis(2-hydroxyethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Bis(2-hydroxyethoxy)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 102-40-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65613
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanol, 2,2'-[1,3-phenylenebis(oxy)]bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2'-[Benzene-1,3-diylbis(oxy)]diethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[1,3-phenylenebis(oxy)]bisethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.754
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-BIS(2-HYDROXYETHOXY)BENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4SGN7D66B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3-Bis(2-hydroxyethoxy)benzene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,3-Bis(2-hydroxyethoxy)benzene
Reactant of Route 3
Reactant of Route 3
1,3-Bis(2-hydroxyethoxy)benzene
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,3-Bis(2-hydroxyethoxy)benzene
Reactant of Route 5
Reactant of Route 5
1,3-Bis(2-hydroxyethoxy)benzene
Reactant of Route 6
Reactant of Route 6
1,3-Bis(2-hydroxyethoxy)benzene
Customer
Q & A

Q1: What are the primary applications of 1,3-Bis(2-hydroxyethoxy)benzene in material science?

A1: this compound is a valuable monomer in polymer chemistry. It can be used to synthesize various polyesters, including those with biodegradable properties []. It is also a key component in the synthesis of calix[4]resorcinols, cyclic oligomers known for their host-guest chemistry and potential applications in sensing and separation technologies []. Additionally, this compound is incorporated into thermosetting powder coating formulations to improve the flexibility and impact resistance of the resulting coatings [, ].

Q2: How is the purity of this compound determined?

A2: Differential Scanning Calorimetry (DSC) has proven to be a reliable method for determining the purity of this compound samples []. This technique analyzes the melting behavior of the compound, allowing for the calculation of purity based on the Van't Hoff equation. The research indicates that DSC provides accurate purity measurements, especially for samples with purities greater than 98.0% [].

Q3: What insights have been gained from studying the reactions of this compound with phosphorus-containing compounds?

A3: Research has explored the phosphorylation of this compound using P(III) acid amides and chloramides []. The findings highlight that the nature of the phosphorus reagent significantly influences the reaction outcome. This understanding is crucial for developing tailored synthetic strategies for phosphorus-containing derivatives of this compound, potentially leading to new materials with unique properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.